1,6-Diisocyanato-2,2,4-trimethylhexane

Description

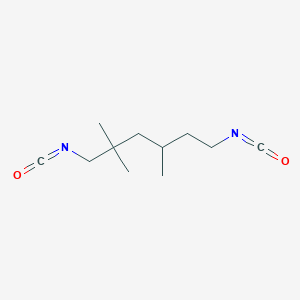

Structure

3D Structure

Properties

IUPAC Name |

1,6-diisocyanato-2,2,4-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOUXIOKEJWULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN=C=O)CC(C)(C)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044602 | |

| Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2,4-trimethylhexamethylene diisocyanate is a yellow liquid., Liquid | |

| Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane, 1,6-diisocyanato-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16938-22-0, 32052-51-0 | |

| Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,4-Trimethylhexamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16938-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016938220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,6-diisocyanato-2,2,4(or 2,4,4)-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032052510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,6-diisocyanato-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of 2,2,4-trimethylhexa-1,6-diyl diisocyanate and 2,4,4-trimethylhexa-1,6-diyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.138.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-trimethylhexa-1,6-diyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIISOCYANATO-2,2,4-TRIMETHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X92D8F674P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Aliphatic Diisocyanate Chemistry

1,6-Diisocyanato-2,2,4-trimethylhexane belongs to the class of aliphatic diisocyanates (ADIs), which are characterized by the presence of two isocyanate (-N=C=O) functional groups attached to a non-aromatic carbon backbone. enuochem.com Unlike their aromatic counterparts, ADIs are renowned for their excellent resistance to ultraviolet (UV) radiation and weathering, which prevents yellowing and degradation upon exposure to sunlight. dtic.mil This makes them indispensable for the formulation of high-performance coatings, adhesives, sealants, and elastomers intended for outdoor use. enuochem.com

Commonly referred to as trimethylhexamethylene diisocyanate (TMHDI or TMDI), this compound is typically supplied as a mixture of two isomers: 2,2,4-trimethyl-1,6-hexamethylene diisocyanate and 2,4,4-trimethyl-1,6-hexamethylene diisocyanate. enuochem.com This isomeric composition is a key feature, as the asymmetrical and branched nature of the trimethylhexane backbone disrupts the regular packing of polymer chains. This structural irregularity hinders crystallization of the hard segments in polyurethanes, which can be advantageous in creating materials with high flexibility and transparency.

The reactivity of the isocyanate groups in this compound allows it to readily react with compounds containing active hydrogen atoms, most notably polyols (compounds with multiple hydroxyl groups), to form polyurethane polymers. mdpi.com This reaction is the foundation of polyurethane chemistry and allows for the creation of a vast range of materials with diverse properties, from soft and flexible foams to hard and rigid plastics.

Significance of 1,6 Diisocyanato 2,2,4 Trimethylhexane in Polymeric Materials Research

Industrial Synthesis Routes and Refinements

The phosgenation of TMD is a highly exothermic reaction and is typically carried out in a continuous process using an inert solvent, such as chlorobenzene or o-dichlorobenzene. The diamine, dissolved in the solvent, is introduced into a reactor with an excess of phosgene. The reaction proceeds through the formation of intermediate carbamoyl chlorides and hydrochlorides, which are then thermally dehydrochlorinated to yield the diisocyanate and hydrogen chloride (HCl) gas.

Key reaction steps:

Amine Reaction: R-NH₂ + COCl₂ → R-NHCOCl + HCl

Dehydrochlorination: R-NHCOCl → R-NCO + HCl

Refinements in industrial synthesis focus on maximizing yield, minimizing byproducts such as ureas and other oligomers, and ensuring safe handling of highly toxic phosgene. This is achieved through precise control of reaction temperature, residence time, and the molar ratio of phosgene to diamine. The HCl gas generated is typically recovered and utilized elsewhere in the chemical plant.

Laboratory-Scale Preparation Techniques

On a laboratory scale, the synthesis of this compound follows the same fundamental chemistry as the industrial route but with modifications for batch processing and safety within a lab environment. The phosgenation of trimethyl-1,6-hexanediamine is the standard method.

A typical laboratory procedure involves dissolving the diamine in an appropriate inert solvent. This solution is then added gradually to a solution of excess phosgene in the same solvent, often at low temperatures to control the initial exothermic reaction. The reaction mixture is subsequently heated to complete the conversion of intermediates to the final diisocyanate product. Phosgene, being a hazardous gas, is handled with extreme caution in a well-ventilated fume hood, and any unreacted phosgene is neutralized before disposal. Alternative, less hazardous phosgene-free routes, such as the thermal decomposition of carbamates, are also explored at the laboratory level, though they are less common for this specific diisocyanate.

Precursor Sourcing and Derivatization from Isophorone Chemistry

The essential precursor for this compound is the diamine mixture known as trimethyl-1,6-hexanediamine (TMD). The industrial synthesis of TMD is intricately linked to isophorone chemistry. Isophorone, a cyclic ketone, is produced via the self-condensation of acetone. mdpi.com

The multi-step conversion of isophorone to TMD is as follows:

Hydrogenation of Isophorone: Isophorone is first hydrogenated to produce trimethylcyclohexanol. wikipedia.org

Oxidation: The resulting trimethylcyclohexanol is then oxidized, typically using nitric acid, to cleave the ring and form a mixture of trimethyladipic acids. wikipedia.org This step is analogous to the synthesis of adipic acid from cyclohexane. wikipedia.org

Nitrile Formation: The diacid is converted into the corresponding dinitrile, trimethyl adiponitrile. This is achieved through amination and dehydration, often in the presence of a catalyst.

Hydrogenation of Dinitrile: The final step is the catalytic hydrogenation of the trimethyl adiponitrile to yield trimethyl-1,6-hexanediamine. google.com This hydrogenation is carried out under high pressure in the presence of a nickel or cobalt catalyst and liquid ammonia to suppress the formation of secondary amines. google.com A yield of over 90% can be achieved under optimized conditions. google.com

This pathway provides a cost-effective and high-volume source for the TMD precursor, leveraging the well-established industrial chemistry of acetone and isophorone.

Purification and Isolation Strategies for this compound

Following the phosgenation reaction, the crude product is a mixture containing the desired diisocyanate, solvent, dissolved hydrogen chloride, excess phosgene, and various byproducts. A multi-stage purification process is essential to obtain the high-purity monomer required for polymerization.

Degassing: The reaction mixture is first treated to remove residual phosgene and hydrogen chloride. This is typically accomplished by sparging the mixture with an inert gas, such as nitrogen, often at elevated temperatures.

Distillation: The primary method for isolating the diisocyanate is fractional distillation under reduced pressure. This is a critical step that separates the product from the solvent and both low-boiling and high-boiling impurities. The high vacuum is necessary to lower the boiling point and prevent thermal degradation and polymerization of the diisocyanate at high temperatures.

Byproduct Removal: The distillation process is designed to remove carbamoyl chlorides (intermediates) and urea-type byproducts that can adversely affect the performance of the final polyurethane products.

The final product is a clear, colorless to slightly yellowish liquid with a high degree of purity, which is crucial for achieving consistent properties in subsequent polymerization reactions. nih.gov

Macromolecular Architecture and Structural Elucidation of 1,6 Diisocyanato 2,2,4 Trimethylhexane Based Polymers

Influence of 1,6-Diisocyanato-2,2,4-trimethylhexane Isomerism on Polymer Structure

Commercial this compound is typically supplied as a mixture of the 2,2,4- and 2,4,4-trimethyl isomers. habitablefuture.org This isomeric composition is a critical factor in determining the regularity of the resulting polymer chain. Unlike symmetrical aliphatic diisocyanates such as 1,6-hexamethylene diisocyanate (HDI), the TMDI isomers possess a bulky, asymmetric hexane (B92381) backbone with methyl group substitutions.

The influence of this isomerism on the polymer structure manifests in several ways:

Reduced Chain Regularity: The random incorporation of 2,2,4- and 2,4,4-isomers along the polymer backbone disrupts chain symmetry and packing efficiency. This steric hindrance prevents the formation of highly ordered or crystalline hard segment domains, which are more common in polymers made from symmetrical diisocyanates.

Hydrogen Bonding: The steric hindrance from the methyl groups can affect the ability of the urethane (B1682113) N-H and C=O groups to form strong, well-ordered intermolecular hydrogen bonds. While hydrogen bonding still occurs and is a primary driver of phase separation, its organization may be less uniform compared to systems with linear, symmetrical diisocyanates.

Amorphous Nature: The structural irregularity imparted by TMDI isomerism generally leads to the formation of amorphous hard segment domains. This is in contrast to some polyurethanes based on MDI or HDI which can exhibit a degree of crystallinity within the hard segments.

The table below summarizes the key structural differences between TMDI and other common diisocyanates and their expected influence on polymer structure.

| Diisocyanate | Structure Type | Symmetry | Expected Hard Segment Packing |

| TMDI | Aliphatic, Branched | Asymmetric | Disordered, Amorphous |

| HDI | Aliphatic, Linear | Symmetric | Ordered, Potentially Crystalline |

| IPDI | Cycloaliphatic | Asymmetric | Disordered, Amorphous |

| MDI | Aromatic | Symmetric, Rigid | Highly Ordered, Often Crystalline |

Hard Segment and Soft Segment Phase Morphology

Polyurethanes are segmented copolymers consisting of alternating hard and soft segments. researchgate.net In TMDI-based polymers, the hard segments are formed by the reaction of TMDI with a low molecular weight chain extender, such as 1,4-butanediol. The soft segments are typically derived from a high molecular weight polyol (e.g., a polyester (B1180765) or polyether diol). researchgate.netmdpi.com

The morphology of these polymers is characterized by the phase separation of the polar, rigid hard segments from the non-polar, flexible soft segments. researchgate.net The unique structure of TMDI significantly influences this phase morphology. Due to the bulky and asymmetric nature of the trimethylhexane backbone, the hard segments formed from TMDI are less able to pack into tightly ordered, crystalline domains. mdpi.com This results in a more diffuse interface between the hard and soft phases compared to polyurethanes made with symmetrical diisocyanates. nih.gov The glass transition temperature (Tg) of the hard segments is a key indicator of the state of microphase separation. researchgate.net

The morphology is therefore typically characterized by amorphous, nanometer-sized hard domains dispersed within a continuous, amorphous soft segment matrix. The degree of phase separation and the resulting morphology are critical in defining the mechanical properties of the material.

Network Formation and Crosslink Density Control

Polyurethane networks are formed when the reacting monomers have an average functionality greater than two. taylorfrancis.com In TMDI-based systems, network formation can be achieved and controlled through several methods:

Use of Polyfunctional Reactants: Incorporating polyols or chain extenders with a functionality of three or more (e.g., trimethylolpropane) introduces branch points that lead to the formation of a chemically crosslinked three-dimensional network.

Allophanate (B1242929) and Biuret (B89757) Crosslinking: At elevated temperatures or in the presence of specific catalysts, the isocyanate groups of TMDI can react with the urethane or urea (B33335) linkages already formed in the polymer chain. This creates allophanate (from urethane) and biuret (from urea) crosslinks, which increases the network density. researchgate.net

Control of Stoichiometry: The ratio of isocyanate groups to hydroxyl groups (the NCO:OH ratio) is a critical parameter for controlling crosslink density. An NCO:OH ratio greater than 1.0 results in excess isocyanate groups that can form allophanate or biuret crosslinks, or trimerize to form isocyanurate rings, thereby increasing the crosslink density. researchgate.net

The crosslink density is a primary factor that dictates the mechanical and thermal properties of the final polymer. taylorfrancis.com It can be experimentally estimated using techniques such as swelling tests in a suitable solvent, with the crosslink density being inversely proportional to the degree of swelling. researchgate.netresearchgate.net

The following table outlines key parameters for controlling network structure in TMDI-based polymers.

| Control Parameter | Method of Action | Effect on Crosslink Density |

| Polyol Functionality | Increasing the average functionality of the polyol (e.g., from 2.0 to 2.5) | Increases |

| NCO:OH Ratio | Increasing the ratio above 1.0 to promote side reactions | Increases |

| Catalyst Selection | Using catalysts that promote isocyanate trimerization or allophanate/biuret formation | Increases |

| Curing Temperature/Time | Higher temperatures and longer times can promote allophanate/biuret formation | Increases |

Microphase Separation Phenomena

Microphase separation in TMDI-based polyurethanes is driven by the thermodynamic incompatibility between the TMDI-based hard segments and the polyol-based soft segments. researchgate.netcityu.edu.hk This phenomenon is responsible for the unique combination of elasticity and strength found in many polyurethane elastomers. pitt.edu The extent of this separation is governed by several factors, including the chemical structure of the segments, their molecular weight, and the strength of intermolecular interactions, particularly hydrogen bonding. nih.gov

In polymers made with TMDI, the microphase separation is distinct from that observed in systems based on symmetrical diisocyanates. The structural irregularity and steric hindrance from the trimethyl groups on the TMDI backbone disrupt the packing of the hard segments. mdpi.com This leads to:

Weaker Hard Domain Cohesion: The inability to form well-ordered, crystalline hard domains results in lower cohesive energy within the hard phase.

Increased Phase Mixing: The disordered nature of the TMDI-based hard segments can lead to a higher degree of mixing with the soft segments at the phase interface. This creates a broader, more diffuse interphase region.

Less Defined Morphology: Techniques like Small-Angle X-ray Scattering (SAXS) and Atomic Force Microscopy (AFM) would likely reveal less sharply defined phase domains for TMDI-based PUs compared to their MDI- or HDI-based counterparts. mdpi.comresearchgate.net

While TMDI's asymmetry hinders strong hard-segment ordering, the polarity difference between the urethane-rich hard segments and the polyether or polyester soft segments is still sufficient to drive phase separation, which is essential for achieving desirable elastomeric properties. pitt.edunih.gov

Advanced Applications of 1,6 Diisocyanato 2,2,4 Trimethylhexane in Specialized Polymeric Systems

High-Performance Polyurethane Coatings Research

Polyurethane coatings are renowned for their high mechanical and chemical resistance, as well as their excellent lightfastness and weather resistance, particularly when formulated with aliphatic diisocyanates. allurethane.com In this context, 1,6-diisocyanato-2,2,4-trimethylhexane is utilized in the production of light and weather-resistant polyurethanes. nih.gov The incorporation of TMDI into polyurethane resins imparts notable flexibility to the final coating. researchgate.net

Research into polyurethane coatings formulated with TMDI has highlighted several advantageous properties. Prepolymers based on this diisocyanate exhibit low viscosity, which is a significant processing advantage. researchgate.net Moreover, these polyurethane resins demonstrate excellent compatibility with other components in coating formulations. researchgate.net The properties of the final coating are heavily influenced by the co-reactants, such as polyols, that are used in the polymerization process. researchgate.net

The applications for TMDI-based polyurethane coatings are diverse and include heat-curing systems and polyurethane dispersions. researchgate.net The resulting derivatives are characterized by their high flexibility, excellent compatibility, and low viscosity. researchgate.net

| Property of TMDI-based Polyurethane Coatings | Description |

| Light Stability and Weatherability | Due to its aliphatic structure, coatings exhibit excellent resistance to degradation from UV light and environmental exposure. nih.gov |

| Flexibility | The linear structure of TMDI imparts a high degree of flexibility to the polyurethane network. researchgate.net |

| Low Viscosity of Prepolymers | Facilitates easier processing and application of the coating formulations. researchgate.net |

| Good Compatibility | Shows good compatibility with a wide range of solvents and other raw materials used in polyurethane chemistry. researchgate.net |

| Low Crystallization Tendency | The branched methyl groups on the hexane (B92381) chain prevent crystallization, ensuring the stability of the prepolymers. researchgate.net |

Developments in UV-Curable Resin Systems

The field of radiation-curable resins has seen significant advancements, driven by the need for environmentally friendly and energy-efficient curing processes. nih.gov UV-curable resins, in particular, offer rapid curing times and low to no volatile organic compound (VOC) emissions. nih.gov this compound is a key component in the synthesis of urethane (B1682113) acrylates for these systems. nih.govresearchgate.net

In the formulation of UV-curable coatings, diisocyanates like TMDI are used to create oligomers that incorporate urethane groups, enhancing properties such as flexibility, hardness, and light stability. nih.gov Resins based on TMDI are particularly noted for their very low viscosities. nih.gov This characteristic is advantageous as it allows for the formulation of solvent-free systems, even with high loadings of fillers, which is particularly relevant in applications like dental fillings. nih.gov

The curing of these systems is initiated by photoinitiators upon exposure to UV radiation, leading to a rapid, free-radical polymerization of the acrylate (B77674) groups. researchgate.net The process is highly efficient, with curing occurring within seconds, making it suitable for high-speed production lines and for coating heat-sensitive substrates like wood and plastics. nih.gov

| Feature of TMDI in UV-Curable Resins | Impact on Resin and Coating Properties |

| Low Viscosity | Enables the formulation of solvent-free and low-VOC systems, and allows for high filler content. nih.gov |

| Flexibility | The linear aliphatic structure of TMDI contributes to the flexibility of the cured coating. researchgate.net |

| Light Stability | As an aliphatic diisocyanate, it ensures the non-yellowing and weather resistance of the final product. researchgate.net |

| High Reactivity | The two primary isocyanate groups allow for efficient reaction with hydroxy-functional acrylates to form urethane acrylate oligomers. researchgate.net |

Biomaterials Research and Development (excluding clinical applications)

In the realm of biomaterials, the synthesis of novel polymers with tailored properties is of paramount importance. This compound has been investigated as a core component in the development of specialized polymers for biomedical applications, particularly in dentistry. researchgate.net

A significant area of research has been the synthesis of urethane-dimethacrylate (UDMA) monomers for use as matrices in dental restorative materials. researchgate.net The conventional UDMA monomer is synthesized from trimethylhexamethylene diisocyanate and 2-hydroxyethyl methacrylate (B99206) (HEMA). researchgate.net This monomer is a viable alternative to bisphenol A-based dimethacrylates. researchgate.net

Numerous studies have explored the synthesis of novel UDMA monomers by reacting TMDI with various hydroxyalkyl methacrylates. researchgate.net For instance, monomers have been successfully synthesized through the addition reaction of 2-hydroxyethyl methacrylate (HEMA), diethylene glycol monomethacrylate (DEGMMA), triethylene glycol monomethacrylate (TEGMMA), and tetraethylene glycol monomethacrylate (TTEGMMA) with 2,2,4-trimethyl-1,6-diisocyanatohexane (TMDI). researchgate.net The properties of the resulting polymers, such as viscosity, degree of conversion, polymerization shrinkage, and mechanical properties, can be tailored by the choice of the methacrylate component. researchgate.net

The polymerization of TMDI-based monomers is crucial for the fabrication of various biomedical device components. nih.gov A prime example is their use in dental fillings, where TMDI-based resins are valued for their low viscosity, which allows for high filler loading without the need for solvents or reactive diluents. nih.gov The polymerization is typically a free-radical process initiated by light (UV or visible) or chemical means, leading to a highly cross-linked and durable material. researchgate.net The resulting polymers exhibit properties such as high toughness, transparency, and excellent scratch and chemical resistance, which are desirable for biomedical applications. nih.gov

A fascinating area of research involves the modification of TMDI-based polymers to elicit specific biological responses. One notable example is the synthesis of a novel urethane-dimethacrylate monomer containing two quaternary ammonium (B1175870) groups. sigmaaldrich.com This was achieved through a three-step synthesis route involving the reaction of 2,4,4-trimethylhexamethylene diisocyanate. sigmaaldrich.com

The incorporation of quaternary ammonium groups into the polymer structure is intended to impart antibacterial activity. sigmaaldrich.com This is based on the principle that the positively charged nitrogen can disrupt the electrical balance of bacterial cell membranes. sigmaaldrich.com By chemically bonding these antibacterial moieties to the polymer backbone, the issue of leaching, which can occur with unbound antibacterial agents, is mitigated. sigmaaldrich.com The methacrylate groups on this specialized monomer allow it to be copolymerized with other common dental resins. sigmaaldrich.com

| Monomer/Polymer System | Key Structural Feature | Intended Biological Interaction |

| UDMA Monomers | Urethane-dimethacrylate backbone with TMDI core. researchgate.net | Provides a biocompatible and durable matrix for dental restorative materials. researchgate.net |

| Quaternary Ammonium UDMA | Incorporation of two quaternary ammonium groups into the UDMA structure. sigmaaldrich.com | Designed to exhibit antibacterial properties by disrupting bacterial cell membranes. sigmaaldrich.com |

Integration into Supramolecular Polymer Assemblies

The integration of this compound into supramolecular polymer assemblies is an emerging area of research. Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding, which allows for dynamic and reversible properties. In polyurethanes, the urethane linkages can form hydrogen bonds, leading to the self-assembly of hard segments into ordered domains. This phase separation between hard and soft segments is fundamental to the desirable mechanical properties of many polyurethanes. researchgate.net

The specific structure of TMDI, with its aliphatic backbone and methyl branching, is expected to influence the nature and strength of these hydrogen-bonding interactions. The flexibility of the aliphatic chain could allow for more dynamic hydrogen bonding compared to rigid aromatic diisocyanates. researchgate.net However, detailed studies specifically investigating the supramolecular assemblies formed from TMDI-based polymers are limited in publicly accessible research. The asymmetrical nature of the methyl substitutions in the 2,2,4-isomer may introduce a degree of disorder in the hard segment packing, which could be a subject for future investigation in the design of novel self-assembling polymeric materials.

Theoretical and Computational Investigations of 1,6 Diisocyanato 2,2,4 Trimethylhexane Systems

Molecular Dynamics Simulations of Isocyanate Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions.

In the context of 1,6-Diisocyanato-2,2,4-trimethylhexane, MD simulations can be employed to understand the local environment and dynamics of the isocyanate groups, which are crucial for their reactivity. All-atom MD simulations, where every atom is explicitly represented, can model the flexibility of the trimethylhexane backbone and the accessibility of the two isocyanate groups. marcogalvani.com While classical MD does not typically model chemical reactions directly, it can provide critical parameters for reactivity models by simulating:

Local Concentrations: Determining the effective concentration of isocyanate and hydroxyl groups in different regions of the polymerizing mixture.

Diffusion Rates: Calculating the diffusion coefficients of TMDI and polyol monomers, which influence the reaction rate.

Conformational Analysis: Identifying the preferred spatial arrangements of the TMDI molecule, which can affect the relative reactivity of the primary and tertiary isocyanate groups.

For studying the reaction events themselves, reactive MD (RMD) or quantum mechanics/molecular mechanics (QM/MM) methods are necessary. chemrxiv.org In a QM/MM approach, the reacting species (the isocyanate group and a hydroxyl group) are treated with high-accuracy quantum chemical methods, while the surrounding environment (solvent, other polymer chains) is modeled using classical mechanics. chemrxiv.org This hybrid approach balances computational cost and accuracy, enabling the simulation of chemical bond formation within a realistic, dynamic environment. chemrxiv.org

Coarse-Grained Modeling of Polymerization and Network Formation

While all-atom simulations provide high-resolution detail, they are computationally expensive and typically limited to small system sizes and short timescales. To study the large-scale phenomena of polymerization and the formation of a crosslinked polymer network, coarse-grained (CG) modeling is a more feasible approach. tue.nl

In CG modeling, groups of atoms are bundled together into single "beads" or "superatoms." mdpi.com This simplification reduces the number of interacting particles in the system, allowing for simulations of much larger length and time scales. For a polyurethane system based on this compound, a CG model might represent the entire TMDI molecule as a few interconnected beads, and segments of the polyol chains similarly.

This methodology is particularly powerful for investigating:

Network Topology: Simulating the step-growth polymerization process to predict the final network structure, including the distribution of crosslink densities, the presence of loops, and the number of dangling chains. tue.nl

Phase Separation: In segmented polyurethanes, CG simulations can model the thermodynamic immiscibility between hard segments (formed from the diisocyanate and chain extenders) and soft segments (formed from polyols), which dictates the microphase-separated morphology and, consequently, the material's mechanical properties. researchgate.net

Mechanical Properties: Once a realistic network model is generated, its response to mechanical stress can be simulated to predict properties like the elastic modulus and stress-strain behavior.

The development of reactive CG models, such as the MARTINI-based PolySMart package, allows for the simulation of polymerization kinetics, providing a direct link between reaction conditions and the resulting polymer architecture. tue.nl

Predictive Modeling and Machine Learning Approaches in Materials Design

The formulation of polyurethane materials is a complex, multi-variable problem where the choice of diisocyanate, polyol, catalyst, and other additives all interact to determine the final properties. aiche.org Predictive modeling, particularly through the use of machine learning (ML) and artificial intelligence (AI), offers a data-centric approach to navigate this complexity and accelerate materials discovery. adhesivesmag.com

ML models can be trained on datasets containing information about polyurethane formulations and their corresponding measured properties. frontiersin.org These models learn the intricate, often non-linear relationships between the inputs (chemical structures, component ratios) and outputs (mechanical, thermal, or physical properties). cjps.org For systems incorporating this compound, an ML approach could be used to:

Predict Properties: Given a specific formulation, predict key performance indicators such as tensile strength, elongation at break, hardness, and density. aiche.org

Optimize Formulations: Employ optimization algorithms in conjunction with the ML model to perform "inverse design," where desired target properties are specified, and the model proposes optimal formulations to achieve them. adhesivesmag.com

Identify Key Parameters: Use model analysis techniques to understand which formulation variables have the most significant impact on specific properties.

A typical workflow involves gathering experimental data, featurizing the chemical components (e.g., using molecular descriptors for TMDI and the polyol), training an ML algorithm (such as a neural network or gradient boosting model), and validating its predictive accuracy. frontiersin.orggithub.io

Table 1: Conceptual Data Structure for Machine Learning in Polyurethane Design

| Input Features (Independent Variables) | Output Properties (Dependent Variables) |

|---|---|

| Diisocyanate Type (e.g., TMDI) | Tensile Strength (MPa) |

| Polyol Type & Molecular Weight | Elongation at Break (%) |

| NCO:OH Index | Hardness (Shore A/D) |

| Catalyst Type & Concentration | Density (g/cm³) |

| Chain Extender Type | Glass Transition Temperature (°C) |

This data-driven methodology has proven successful in modeling complex polyurethane foam systems and is applicable to elastomers, coatings, and other materials based on TMDI. aiche.orgadhesivesmag.com

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations, based on solving the Schrödinger equation, provide the most fundamental understanding of chemical reactivity by examining the electronic structure of molecules. unipd.it These methods can be used to calculate the energetics of the urethane-forming reaction between an isocyanate group of this compound and a hydroxyl group from a polyol.

Key parameters that can be determined from quantum chemical calculations include:

Activation Energy (Ea): The energy of the transition state, which is the primary barrier that must be overcome for the reaction to occur. This value is directly related to the reaction rate.

Reaction Pathways: Mapping the potential energy surface to elucidate the step-by-step mechanism of the reaction, including the role of catalysts. Catalysts lower the activation energy by providing an alternative, lower-energy reaction pathway.

Due to the asymmetric structure of TMDI, quantum calculations can also be used to investigate the intrinsic reactivity differences between the isocyanate group on the secondary carbon and the one on the primary carbon. This involves calculating the activation energies for the reaction of a model alcohol at each site. Such calculations can help explain and predict the kinetic profile of the polymerization process.

These fundamental calculations provide a theoretical foundation for understanding the reactivity of this compound and for designing more efficient catalytic systems for polyurethane production. unipd.it

Q & A

Q. Table 2: Thermal Properties of BA-a/TBMI Blends

| BA-a:TBMI Ratio | Morphology | (°C) | Storage Modulus (GPa) |

|---|---|---|---|

| 3:1 | Sea-island | 320 | 2.1 |

| 1:1 | Bi-continuous | 340 | 2.4 |

| 1:3 | Homogeneous | 350 | 2.6 |

Q. What analytical strategies resolve contradictions in reactivity data between isocyanate isomers?

- Answer : Conflicting reactivity reports arise from solvent polarity and catalyst selection. For example, in polar solvents (DMF), the 2,4,4-isomer reacts faster due to stabilized transition states, whereas non-polar solvents (toluene) favor the 2,2,4-isomer. Use time-resolved FT-IR to track isocyanate consumption (2270 cm⁻¹ peak) under varied conditions. Statistical modeling (e.g., DOE) identifies optimal DBTDL catalyst concentrations (0.5–1.0 wt%) for balanced reactivity .

Methodological Notes

- Spectroscopy : Use C NMR and FT-IR to confirm urethane/urea bond formation.

- Thermal Analysis : DSC for and TGA for degradation profiles.

- Safety : Adhere to EPA guidelines for isocyanate handling and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.